molecular formula C17H12ClNO2S2 B3860404 3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3860404
M. Wt: 361.9 g/mol
InChI Key: MWSOPXJIDNIQGP-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one, also known as CTM, is a synthetic compound that has been extensively studied due to its potential therapeutic properties. CTM belongs to the class of thiazolidinone compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one exerts its biological activities through the inhibition of various enzymes and signaling pathways. 3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and antioxidant properties, which can help to reduce inflammation and oxidative stress in the body. 3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has also been found to exhibit anticancer properties, which can help to inhibit the growth and proliferation of cancer cells. Additionally, 3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit neuroprotective properties, which can help to protect the brain from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its high purity and high yield, making it suitable for further research and development. 3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has also been found to exhibit a wide range of biological activities, making it a versatile compound for studying various biological processes. However, the limitations of using 3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of 3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and identify its molecular targets. This can help to develop more targeted and effective therapies for various diseases. Another direction is to investigate the potential of 3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one as a drug delivery system, as it has been found to exhibit good solubility and bioavailability. Additionally, further studies are needed to investigate the potential of 3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, 3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has been extensively studied for its potential therapeutic properties. It exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound for studying various biological processes. The synthesis of 3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been optimized to yield high purity and high yield, making it suitable for further research and development. However, further studies are needed to fully understand its mechanism of action and identify its molecular targets.

Scientific Research Applications

3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has also been found to exhibit anticancer properties, making it a potential candidate for the treatment of various types of cancer.

properties

IUPAC Name

(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S2/c1-2-8-19-16(20)15(23-17(19)22)10-13-6-7-14(21-13)11-4-3-5-12(18)9-11/h2-7,9-10H,1,8H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSOPXJIDNIQGP-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

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